molecular formula C7H9NO4 B2813165 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid CAS No. 2305252-38-2

2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid

Cat. No.: B2813165
CAS No.: 2305252-38-2
M. Wt: 171.152
InChI Key: QRRSYLNJMKSLHF-UHFFFAOYSA-N
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Description

2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxymethyl group at position 5 and an acetic acid moiety at position 3. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Notably, it has been identified as a degradation intermediate of the antibiotic ceftriaxone, highlighting its relevance in metabolic pathways .

Properties

IUPAC Name

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-4-6-2-5(8-12-6)3-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSYLNJMKSLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 5-(methoxymethyl), 3-acetic acid C₆H₉NO₃ 143.14 (calc.) Intermediate in antibiotic degradation; synthetic building block
2-[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid 5-phenyl, 3-acetic acid C₁₇H₁₃NO₃ 279.29 Lipophilic; used in material science and drug design
2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid 5-methoxy (benzoxazole core) C₁₀H₉NO₄ 207.19 Enhanced aromaticity; potential pharmacological applications
2-(3-Methylisoxazol-5-yl)acetic acid 3-methyl C₆H₇NO₃ 157.13 Inhibits monoamine oxidase (MAO); metal coordination properties
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid 5-(4-chlorophenyl) C₁₁H₈ClNO₃ 237.64 Electron-withdrawing substituent; improves metabolic stability

Structural and Functional Analysis

Substituent Effects
  • Methoxymethyl (Target Compound) : The electron-donating methoxymethyl group enhances solubility in polar solvents compared to phenyl or chlorophenyl analogs. Its flexibility may facilitate interactions with biological targets .
  • Phenyl/Chlorophenyl Groups : Increase lipophilicity and steric bulk, improving membrane permeability but reducing water solubility. The 4-chlorophenyl variant exhibits enhanced metabolic stability due to reduced oxidative degradation .
  • Methyl and Methoxy Groups : Methyl substituents (e.g., 3-methylisoxazole) improve enzyme inhibition (e.g., MAO) via hydrophobic interactions, while methoxy groups on benzoxazole cores enhance aromatic conjugation .

Physicochemical Properties

Property Target Compound 5-Phenyl Analog 3-Methylisoxazole
LogP ~1.2 (estimated) 3.5 0.9
Solubility Moderate (polar solvents) Low (organic solvents) High (aqueous buffers)
Thermal Stability Stable up to 150°C Stable up to 200°C Decomposes at 120°C

Biological Activity

2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid (CAS No. 2305252-38-2) is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxazole ring structure allows for interactions with enzymes and receptors, potentially modulating their activity. The methoxymethyl group may enhance binding affinity and specificity towards these targets, facilitating various physiological effects .

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit antimicrobial properties. In vitro studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound requires further exploration, but its structural features suggest potential efficacy against pathogens.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. In experimental models, it has demonstrated the ability to reduce inflammation markers significantly. For instance, in carrageenan-induced inflammation models, compounds similar to this compound have shown promising results in reducing swelling and pain .

Study on Anti-inflammatory Activity

In a recent study evaluating the anti-inflammatory properties of related compounds, it was found that certain derivatives exhibited significant inhibition in both early and late phases of inflammation induced by formalin in animal models. The results are summarized in the following table:

TreatmentDose (mg/kg)Early Phase % InhibitionLate Phase % Inhibition
Negative Control3 ml/kg--
Morphine583.0792.94
Ethyl Acetate Fraction15048.7172.19
Ethyl Acetate Fraction30074.3588.38

This study highlights the potential of oxazole derivatives in managing inflammatory conditions and suggests that similar mechanisms may be at play for this compound .

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